Flutemazepam

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

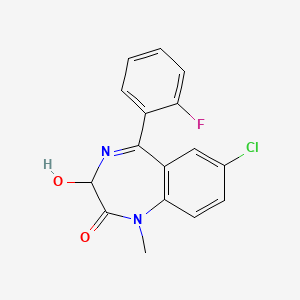

El Flutemazepam es un derivado de benzodiazepina que se sintetizó por primera vez en 1965 . Es el análogo fluorado del temazepam y posee potentes propiedades hipnóticas, sedantes, amnésicas, ansiolíticas, anticonvulsivas y relajantes musculares esqueléticos . El this compound es altamente potente, con 1 mg equivalente a 10 mg de diazepam . Se ha encontrado eficaz para tratar la ansiedad severa, los ataques de pánico y el insomnio .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El Flutemazepam se puede sintetizar a través de una serie de reacciones químicas que involucran la fluoración del temazepam. El proceso generalmente implica los siguientes pasos:

Formación de Sal de Diazonio: La síntesis comienza con la formación de una sal de diazonio a partir de o-toluidina utilizando una solución de ácido fosfórico fuerte y nitrito de potasio.

Ciclización: La sal de diazonio que contiene flúor sufre ciclización para formar la estructura central de benzodiazepina.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control preciso de las condiciones de reacción, como la temperatura y el pH, para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Flutemazepam experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el this compound en sus formas reducidas.

Sustitución: Las reacciones de sustitución implican reemplazar un grupo funcional por otro, como la halogenación.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como cloro o bromo.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados fluorados de benzodiazepina, cada uno con propiedades farmacológicas únicas .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Flutemazepam is characterized by its rapid onset of action and significant potency. Studies indicate that 1 mg of this compound is approximately equivalent to 10 mg of diazepam, making it one of the more potent benzodiazepines available . The drug has a short elimination half-life ranging from 9 to 25 hours, which contributes to its effectiveness in treating acute conditions .

Key Effects

- Hypnotic : Induces sleep quickly, with effects noticeable within 10-15 minutes post-ingestion.

- Anxiolytic : Effective in reducing anxiety levels in acute settings.

- Anticonvulsant : Can be used to manage seizure disorders.

- Muscle Relaxant : Provides relief from muscle spasms and tension.

Treatment of Anxiety Disorders

This compound has been utilized in the treatment of severe anxiety and panic attacks. Its rapid action makes it suitable for acute anxiety episodes where immediate relief is necessary. Clinical observations suggest that it can effectively reduce symptoms associated with anxiety disorders, particularly in emergency settings .

Management of Insomnia

Due to its hypnotic properties, this compound is prescribed for short-term management of insomnia. Patients often report improved sleep onset and maintenance when using this medication . However, caution is advised due to potential side effects such as morning sedation and rebound insomnia upon discontinuation.

Acute Psychotic States

This compound has shown efficacy in managing acute psychotic states, especially those induced by stimulants or characterized by violent behavior. Its ability to rapidly sedate and calm agitated patients makes it a valuable option in emergency psychiatric care .

Case Study 1: Elderly Patient with Insomnia

An 80-year-old woman residing in a nursing home experienced frequent falls attributed to her medication regimen that included lorazepam for insomnia. Upon review, this compound was considered as an alternative due to its rapid action and effectiveness at lower doses. This change aimed to reduce her risk of falls while managing her insomnia effectively .

Case Study 2: Management of Agitation

In a clinical setting, this compound was administered to a patient exhibiting severe agitation due to stimulant use. The rapid onset of sedative effects allowed for quick stabilization of the patient’s condition, highlighting this compound's role in acute psychiatric emergencies .

Safety and Side Effects

Despite its efficacy, this compound is associated with several side effects:

- Cognitive Impairment : Patients may experience memory loss or confusion.

- Motor Impairment : Risks of ataxia and loss of balance have been noted.

- Dependence Potential : As with other benzodiazepines, there is a risk of dependence with prolonged use.

Mecanismo De Acción

El Flutemazepam ejerce sus efectos uniéndose a los receptores del ácido gamma-aminobutírico (GABA) en el cerebro . Esta unión potencia la acción del GABA, un neurotransmisor inhibitorio, lo que lleva a un aumento de la afluencia de iones cloruro e hiperpolarización de las neuronas . Esto da como resultado los efectos sedantes, ansiolíticos y relajantes musculares del this compound .

Comparación Con Compuestos Similares

El Flutemazepam se compara con otras benzodiazepinas como el temazepam, el diazepam, el nitrazepam y el lorazepam .

Temazepam: El this compound es el análogo fluorado del temazepam y es 20 veces más potente.

Diazepam: El this compound es 10 veces más potente que el diazepam.

Nitrazepam: El this compound también es 10 veces más potente que el nitrazepam.

Lorazepam: El this compound es aproximadamente equipotente al lorazepam pero actúa más rápidamente.

La estructura fluorada única del this compound contribuye a su alta potencia y rápido inicio de acción, lo que lo convierte en un compuesto valioso tanto en investigación como en entornos clínicos .

Actividad Biológica

Flutemazepam is a potent benzodiazepine that exhibits significant biological activity, primarily through its interactions with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This article explores the pharmacological profile, mechanisms of action, metabolism, and clinical implications of this compound based on diverse research findings.

Chemical and Pharmacological Profile

This compound is a fluorinated derivative of temazepam, characterized by its short elimination half-life (9-25 hours) and high potency. It is approximately 20 times more potent than temazepam and 10 times more potent than diazepam . The compound is known for its hypnotic, sedative, anxiolytic, anticonvulsant, and muscle relaxant properties, making it effective in treating severe anxiety states, panic attacks, insomnia, and acute psychotic episodes .

This compound primarily acts as a positive allosteric modulator of the GABAA receptor. The binding of this compound to the benzodiazepine site on GABAA receptors enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening. This results in increased neuronal inhibition and contributes to its sedative effects .

Binding Affinity

The binding affinity of this compound to GABAA receptors has been studied using quantitative structure-activity relationship (QSAR) models. These studies indicate that this compound shows a high binding affinity due to its lipophilic nature, which facilitates rapid absorption and onset of action .

Metabolism and Pharmacokinetics

This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A4), leading to the formation of active metabolites that can prolong its effects. The metabolism process includes:

- Phase I: Oxidation by CYP3A enzymes.

- Phase II: Glucuronidation of active metabolites.

- Excretion: Primarily via urine .

The pharmacokinetic profile indicates that this compound distributes widely in lipid-rich tissues, contributing to its rapid onset of action (effects noticeable within 10-15 minutes post-ingestion) .

Clinical Applications

This compound has been utilized in various clinical settings due to its potent effects:

- Anxiety Disorders: Effective in managing severe anxiety and panic attacks.

- Insomnia Treatment: Used for short-term management of sleep disorders due to its rapid action.

- Acute Psychosis Management: Particularly useful in cases of stimulant-induced psychosis and aggression .

Case Studies

- Study on Efficacy in Acute Psychosis: A clinical trial involving patients with acute psychotic episodes demonstrated that this compound significantly reduced agitation compared to placebo. Participants receiving 1 mg showed notable improvements in sedation levels within 30 minutes .

- Comparison with Other Benzodiazepines: In a study comparing this compound with diazepam for treating anxiety disorders, this compound was found to be more effective at lower doses, providing quicker relief from symptoms .

Adverse Effects and Considerations

While this compound is effective, it is associated with potential side effects such as sedation, amnesia, and dependency risks. The quality of evidence regarding adverse effects varies; some studies report low incidence rates for extrapyramidal symptoms when used appropriately .

Propiedades

Número CAS |

52391-89-6 |

|---|---|

Fórmula molecular |

C16H12ClFN2O2 |

Peso molecular |

318.73 g/mol |

Nombre IUPAC |

7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-methyl-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C16H12ClFN2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,15,21H,1H3 |

Clave InChI |

RMFYWNFETXNTIQ-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3F |

SMILES canónico |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3F |

Key on ui other cas no. |

52391-89-6 |

Sinónimos |

7-chloro-1,3-dihydro-1-methyl-3-hydroxy-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one SAS 646 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.